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molecular formula C12H9NO B8755114 1-Hydroxy-3-methylnaphthalene-2-carbonitrile CAS No. 5333-06-2

1-Hydroxy-3-methylnaphthalene-2-carbonitrile

Cat. No. B8755114
M. Wt: 183.21 g/mol
InChI Key: MNBIYILUYGJHFP-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

Phenyl-2-propanone (24.93 g, 0.178 mol) was combined with ethylcyanoacetate (19.8 mL, 0.180 mol), acetic acid (8.0 mL, 0.14 mol), ammonium acetate (2.82 g, 0.0370 mol) and 80 mL of benzene in a round bottom flask equipped with a Dean-Stark trap and condenser cooled by a chiller. The reaction was heated to 160° C. for 4 h. The mixture was removed from heat and the trap drained so that the mixture could be concentrated by distilling off excess (˜50 mL) benzene. The solution contained crude (E)-ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate. The concentrated mixture was removed from heat and heat adjusted to 240° C. Acetamide (50.9483 g, 0.862 mol) was added, and a Claisen head attached to distill any ethanol resulting while the mixture was heated at 240° C. for 60-90 minutes. The mixture was cooled to ˜100° C., and poured into room temperature water to quench the reaction. A clumpy orange solid was formed, removed by filtration and triturated with ice cold absolute EtOH. The solid was filtered off and the process repeated 4 times to harvest additional material. The resulting product was a pale yellow fine powder (13.20 g, 36% yield). 1H-NMR: (300 MHz, DMSO-d6): δ 11.28 (s, 1H); 8.24 (d, J=8.4 Hz, 1H); 7.80 (d, J=8.0 Hz, 1H); 7.62-7.58 (m, 1H); 7.52-7.48 (m, 1H); 7.34 (s, 1H); 2.47 (s, 3H).
Quantity
24.93 g
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50.9483 g
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=O)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[C:14](=[O:18])[CH2:15][C:16]#[N:17])C.C(O)(=O)C.C([O-])(=O)C.[NH4+].C(N)(=O)C>C1C=CC=CC=1>[OH:18][C:14]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH:7]=[C:8]([CH3:9])[C:15]=1[C:16]#[N:17] |f:3.4|

Inputs

Step One
Name
Quantity
24.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O
Name
Quantity
19.8 mL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50.9483 g
Type
reactant
Smiles
C(C)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap and condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled by a chiller
CUSTOM
Type
CUSTOM
Details
The mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CONCENTRATION
Type
CONCENTRATION
Details
could be concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off excess (˜50 mL) benzene
CUSTOM
Type
CUSTOM
Details
The concentrated mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
adjusted to 240° C
DISTILLATION
Type
DISTILLATION
Details
to distill any ethanol resulting while the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 240° C. for 60-90 minutes
Duration
75 (± 15) min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ˜100° C.
ADDITION
Type
ADDITION
Details
poured into room temperature water
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
A clumpy orange solid was formed
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
triturated with ice cold absolute EtOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC2=CC=CC=C12)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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